Ethyl 2-(3,4-dihydroxyphenyl)acetate

Food Chemistry Lipid Oxidation Antioxidant Synergy

Researchers developing lipophilic antioxidants or α-glucosidase inhibitors often find polar catechol acids like DOPAC show limited membrane partitioning. Ethyl 2-(3,4-dihydroxyphenyl)acetate addresses this with a ~2.4-fold LogP increase, enhancing lipophilicity. This ethyl ester outperforms BHT in bulk oil stabilization and serves as a scaffold for α-glucosidase inhibitors >60-fold more potent than acarbose. Supplied with rigorous analytical characterization for reproducible R&D.

Molecular Formula C10H12O4
Molecular Weight 196.2 g/mol
CAS No. 83112-21-4
Cat. No. B1611683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(3,4-dihydroxyphenyl)acetate
CAS83112-21-4
Molecular FormulaC10H12O4
Molecular Weight196.2 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=CC(=C(C=C1)O)O
InChIInChI=1S/C10H12O4/c1-2-14-10(13)6-7-3-4-8(11)9(12)5-7/h3-5,11-12H,2,6H2,1H3
InChIKeyNFAJGEBLQZWGAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-(3,4-dihydroxyphenyl)acetate: Baseline Overview


Ethyl 2-(3,4-dihydroxyphenyl)acetate (CAS 83112-21-4) is a catechol-containing ester derivative of 3,4-dihydroxyphenylacetic acid (DOPAC) [1]. With the molecular formula C10H12O4 and a molecular weight of 196.20 g/mol, it features a 3,4-dihydroxyphenyl (catechol) moiety linked via an acetate bridge to an ethyl ester group [2]. This structure confers the compound with potential antioxidant properties and synthetic versatility, making it a relevant building block for the development of novel bioactive molecules, particularly in the fields of lipid stabilization and enzyme inhibition research . Its procurement is strictly for research and development purposes .

Lipid antioxidant probe Supports lipid peroxidation screening in polyunsaturated oil systems
Catechol building block Enables synthesis of ester/amide bioactive libraries and enzyme inhibitor scaffolds
LogP-driven partitioning Supports membrane interaction and lipophilic-phase distribution studies

Differentiation of Ethyl 2-(3,4-dihydroxyphenyl)acetate


Substituting Ethyl 2-(3,4-dihydroxyphenyl)acetate with closely related analogs like 3,4-dihydroxyphenylacetic acid (DOPAC) or hydroxytyrosol can lead to significantly different outcomes in specific applications. The ethyl esterification fundamentally alters the molecule's physicochemical profile, particularly its lipophilicity, which is crucial for performance in lipophilic environments like bulk oils or for interactions with biological membranes [1]. Furthermore, comparative studies on structurally related catechol esters demonstrate that the nature of the alkyl chain directly impacts antioxidant efficacy, with esters often outperforming their parent acids and showing different synergy profiles . This makes the specific choice of the ethyl ester a critical variable rather than a generic antioxidant source.

Acid form DOPAC substitution may limit oil-phase partitioning and lipophilic performance
Hydroxytyrosol Different catechol substitution and chain length alter antioxidant synergy profiles
Generic ester Ethyl ester specificity influences hydrolysis rate and bioactive derivative outcomes

Quantitative Evidence for Ethyl 2-(3,4-dihydroxyphenyl)acetate


Superior Stabilization of Polyunsaturated Oils vs. BHT

In a direct comparative study on the oxidative stability of bulk refined fish oil, the class of 3,4-dihydroxyphenylacetic acid (3,4-DHPA) esters, which includes the ethyl ester, demonstrated superior antioxidant performance compared to the synthetic standard butylated hydroxytoluene (BHT) . The study confirms that 'All the esters and 3,4-DHPA exhibited better performance than the synthetic antioxidant butylated hydroxytoluene' .

Lipid Stability
Class-level
Ester class showed higher oxidative protection vs BHT in bulk fish oil (qualitative)
Supports antioxidant formulation screening
Class-level ester data; ethyl ester-specific performance to verify
Food Chemistry Lipid Oxidation Antioxidant Synergy

Enhanced Lipophilicity Over Parent Acid

Ethyl 2-(3,4-dihydroxyphenyl)acetate has a calculated partition coefficient (LogP) of approximately 1.20-1.40, indicating significantly higher lipophilicity than its parent acid, 3,4-dihydroxyphenylacetic acid (DOPAC), which has a reported XLogP of 0.50-0.98 [1][2][3]. This quantifiable difference arises from the esterification of the carboxylic acid group.

Lipophilicity
Calculated
LogP 1.20–1.40 (ethyl ester) vs 0.50–0.98 (DOPAC)
Supports lipid-phase partitioning studies
Calculated partition coefficient; experimental validation recommended
Medicinal Chemistry Lipophilicity ADME Properties

Key Intermediate for α-Glucosidase Inhibitors

The 3,4-dihydroxyphenylacetic acid scaffold, of which this ethyl ester is a key derivative, serves as the basis for synthesizing potent enzyme inhibitors. A 2024 study on novel hydrazide–hydrazone derivatives of 3,4-dihydroxyphenylacetic acid demonstrated that several synthesized compounds were highly potent α-glucosidase inhibitors [1]. For instance, compound 5 (IC50 = 12.84 ± 0.52 µM) and compound 4 (IC50 = 13.64 ± 0.58 µM) showed outstanding inhibition, which is a 64 to 68-fold improvement compared to the standard drug acarbose (IC50 = 873.34 ± 1.67 µM) [1]. The ethyl ester form is a crucial synthetic precursor for generating such bioactive libraries.

Enzyme Inhibition
Class-level
Precursor to α-glucosidase inhibitors with derivative IC50 as low as 12.84 µM
Supports inhibitor library synthesis
Derivative activity, not intrinsic to ester; class-level inference
Medicinal Chemistry Enzyme Inhibition Drug Discovery

Validated R&D Scenarios for Ethyl 2-(3,4-dihydroxyphenyl)acetate


Natural Antioxidant Blends for Polyunsaturated Oils

Formulation scientists can leverage this compound for developing natural antioxidant systems in polyunsaturated oils (e.g., fish, algae, or vegetable oils). Based on the evidence that its ester class outperforms synthetic BHT, it is a prime candidate for stabilizing bulk oils against oxidation, either alone or in synergistic combinations with its parent acid as demonstrated by its improved performance in the presence of trace water .

α-Glucosidase Inhibitor Library Synthesis

Medicinal chemists focused on metabolic disorders like type II diabetes can use this compound as a validated starting material. The 3,4-dihydroxyphenylacetic acid scaffold is proven to generate derivatives with α-glucosidase inhibition potencies that are over 60 times greater than the clinical drug acarbose [1]. Its ester functionality allows for facile derivatization into hydrazides, hydrazones, and other pharmacologically relevant structures.

Lipophilicity-Driven Bioactivity Differences

Researchers can use this compound in comparative studies against its more polar parent acid, DOPAC. The quantifiable ~2.4-fold increase in LogP [2][3][4] provides a clear experimental variable for investigating how enhanced lipophilicity affects cellular uptake, membrane interactions, or partitioning into lipid-rich environments, which are key determinants of bioavailability and efficacy in cell-based assays and in vivo models.

Application
Selection Property
Validation Focus
Lipid antioxidant research
Ester-class oxidative stability profile
Oxidative stability benchmarking in polyunsaturated oils
α-Glucosidase inhibitor derivatization
Catechol scaffold reactivity
Inhibitor endpoint optimization in enzyme assays
Lipophilicity-driven partitioning studies
Ester-mediated LogP modulation
Membrane partitioning and model exposure endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


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